molecular formula C10H10N2O2 B185709 6,7-Dimethoxyphthalazine CAS No. 13705-95-8

6,7-Dimethoxyphthalazine

Cat. No.: B185709
CAS No.: 13705-95-8
M. Wt: 190.2 g/mol
InChI Key: KRZOYZJHHSOERZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxyphthalazine is a heterocyclic aromatic compound characterized by a phthalazine core substituted with methoxy groups at the 6- and 7-positions. Its synthesis and pharmacological properties have been explored extensively, particularly in the context of cardiovascular applications. Nomoto et al. demonstrated that derivatives of this compound exhibit potent cardiotonic activity, comparable to the clinically used drug amrinone, making it a candidate for heart failure therapeutics . The methoxy substituents are critical for modulating electronic properties and enhancing binding affinity to cardiac targets, as evidenced by structure-activity relationship (SAR) studies.

Properties

CAS No.

13705-95-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

6,7-dimethoxyphthalazine

InChI

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3

InChI Key

KRZOYZJHHSOERZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=NN=CC2=C1)OC

Canonical SMILES

COC1=C(C=C2C=NN=CC2=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 6,7-dimethoxyphthalazine can be better understood by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues of this compound

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Method Reference
This compound Methoxy at 6,7-positions 206.19 (estimated) Cardiotonic activity Alkylation/arylation of phthalazine
1,4-Dichloro-6,7-dimethoxyphthalazine Cl at 1,4; methoxy at 6,7 259.09 Not explicitly stated Chlorination of dimethoxyphthalazine
1-Chloro-6,7-dimethoxyphthalazine Cl at 1; methoxy at 6,7 224.64 Research use (no specific activity) Selective chlorination
4-Benzylamino-1-chloro-6-substituted phthalazine Benzylamino at 4; Cl at 1 ~280 (estimated) Vasorelaxant activity Multi-step substitution

Key Observations

Chlorine Substituents: Addition of chlorine (e.g., 1,4-dichloro or 1-chloro derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but could also alter toxicity profiles. Benzylamino Group: The 4-benzylamino substituent in Watanabe et al.'s compound shifts activity to vasorelaxant effects, likely due to steric or electronic modulation of vascular smooth muscle targets .

Physicochemical Properties: The dichloro derivative (259.09 g/mol) has a higher molecular weight than the parent compound, which may influence bioavailability. Its purity (≥95%) and stability are noted in commercial sources . The monochloro derivative (224.64 g/mol) is smaller but lacks detailed pharmacological characterization, highlighting a research gap .

Synthetic Pathways :

  • This compound derivatives are synthesized via alkylation/arylation reactions under basic conditions (e.g., NaH in DMF) .
  • Chlorinated analogues require selective halogenation steps, often using chlorinating agents like thionyl chloride or PCl₅ under controlled conditions .

Comparison with Non-Phthalazine Analogues

  • Its pharmacological profile includes antioxidant and anti-inflammatory effects, suggesting that electron-donating groups (e.g., -OH or -OCH₃) enhance bioactivity across different heterocyclic systems .

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